molecular formula C12H18O3 B1359867 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one CAS No. 51051-65-1

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

Cat. No.: B1359867
CAS No.: 51051-65-1
M. Wt: 210.27 g/mol
InChI Key: IEYKXGXKWXIBIG-UHFFFAOYSA-N
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Description

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one, also known as Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-enecarboxylate, is a chemical compound with the molecular formula C12H18O3 . It is also referred to as 2-Ethyl-Hagemann’s ester .


Synthesis Analysis

The synthesis of this compound involves the reaction of the ester with ether, solid K2CO3, and aqueous saturated NaHCO3. The mixture is then dried using MgSO4 and distilled . Alkylation of Hagemann’s ester IV was accomplished by the action of alkyl halides upon IV in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H18O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h10H,4-7H2,1-3H3 . The Canonical SMILES representation is: CCC1=C(C(CCC1=O)C(=O)OCC)C .


Physical and Chemical Properties Analysis

This compound is a clear, colorless to yellow liquid with a density of 1.03 g/mL at 25°C . Its molecular weight is 210.27 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is used in various synthesis processes. An efficient procedure for its synthesis and that of its derivatives has been established, highlighting its role in organic synthesis. The 4-carbethoxy-3-trifluoromethylcyclohex-2-enone, a related compound, was prepared from ethyl trifluoroacetoacetate and methylvinyl ketone, demonstrating the versatility of these compounds in synthetic chemistry (Bégué, Bonnet-Delpon, & Dogbeavou, 1992).

Applications in Organic Syntheses

The compound plays a significant role in organic syntheses, as seen in the preparation of various derivatives. For instance, the synthesis of 3,5-dimethyl-4-carbethoxy-2-cyclohexen-1-one and 3,5-dimethyl-2-cyclohexen-1-one involves annulation, carbocyclic condensation, and cyclization reactions, showcasing its utility in creating complex organic structures (Horning, Denekas, & Field, 2003).

Medicinal Chemistry and Pharmaceutical Applications

In the realm of medicinal chemistry, this compound is utilized in the synthesis of various bioactive molecules. The creation of enantiocomplementary functionalized cycloalkenol building blocks using lipase demonstrates its potential in developing pharmaceutical agents (Takano, Yamane, Takahashi, & Ogasawara, 1992). Moreover, its involvement in the synthesis of antitubercular and antimicrobial agents indicates its significance in drug discovery and development (Kachhadia, Popat, Nimavat, & Joshi, 2005).

Role in Advanced Chemical Reactions

The compound's ability to facilitate complex chemical reactions is also notable. It has been used to assist in the epoxidation reaction of styrenes with molecular oxygen, catalyzed by FeCl2 and a multidentate N-heterocyclic podand ligand (Moriuchi, Hirao, Ohshiro, & Ikeda, 1994) This illustrates its role in enhancing the efficiency of such reactions, thereby contributing to the field of green chemistry.

Safety and Hazards

The safety and hazards associated with 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one are not well-documented in the literature. It is recommended to handle the compound with appropriate safety measures and personal protective equipment .

Properties

IUPAC Name

ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYKXGXKWXIBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(CCC1=O)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199220
Record name Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51051-65-1
Record name Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51051-65-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-ethyl-2-methyl-4-oxo(cyclohex-2-ene)carboxylate
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Record name 51051-65-1
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Record name Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate
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Record name Ethyl 3-ethyl-2-methyl-4-oxo(cyclohex-2-ene)carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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